molecular formula C18H22N2O3S B2664168 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide CAS No. 2034271-36-6

2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide

Cat. No. B2664168
CAS RN: 2034271-36-6
M. Wt: 346.45
InChI Key: XCCIYHNFIHEJFT-UHFFFAOYSA-N
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Description

This compound is an organic compound with the chemical formula C12H16BNO3 . It appears as a white crystalline solid .


Synthesis Analysis

The synthesis of this compound is quite complex. A commonly used method involves a reaction between benzylamine and o-chlorophenylboronic acid . The specific steps can be referred to in relevant organic synthesis literature or patents .


Physical And Chemical Properties Analysis

This compound is soluble in ethanol, ketones, and organic solvents, but insoluble in water . It has a melting point of approximately 150-152°C .

Scientific Research Applications

Organic Synthesis and Chemical Diversity

The compound and its derivatives are utilized in diversity-oriented synthesis strategies to create libraries of structurally diverse non-natural compounds. For instance, oxidative carbon-hydrogen bond activation reactions facilitated the synthesis of tetrahydropyrans, further diversified through click chemistry reactions. This approach aims to generate compounds for screening against various biological targets, highlighting the role of such molecules in expanding the chemical space for drug discovery and other applications (Zaware et al., 2011).

Catalysis and Green Chemistry

Isonicotinic acid, related to the compound , has been employed as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, showcasing an eco-friendly and efficient method for preparing these heterocyclic compounds. The reaction exemplifies the compound's potential utility in promoting greener synthetic pathways that are simple, efficient, and minimize the use of harmful solvents (Zolfigol et al., 2013).

Materials Science

In materials science, derivatives of tetrahydro-2H-pyran have been synthesized and explored for their potential applications. For example, compounds featuring the tetrahydro-2H-pyran moiety have been studied for their ability to form complexes with metals, which could have implications for developing new materials with unique electronic or catalytic properties (Singh et al., 2001).

Corrosion Inhibition

Pyran derivatives have demonstrated significant potential as corrosion inhibitors, providing a protective layer for metals against acid corrosion. This application is crucial for industries where metal longevity and integrity are paramount. The effectiveness of such compounds in inhibiting corrosion underscores their importance in materials science and engineering (Saranya et al., 2020).

Safety and Hazards

As an organic compound, it generally has a certain level of toxicity and irritability . During operation, appropriate personal protective equipment should be worn to avoid direct skin contact and inhalation of vapors . In storage and handling, it should be avoided from contact with oxidants and strong acids to prevent dangerous reactions . Good ventilation conditions should be ensured during use to reduce the accumulation of organic solvent vapors . In case of an accident, appropriate emergency measures should be taken promptly, such as eye washing, skin rinsing, etc., and medical assistance should be sought .

Future Directions

This compound can serve as an intermediate in organic synthesis, commonly used in the synthesis of pesticides, drugs, and organic optoelectronic materials .

properties

IUPAC Name

2-(oxan-4-ylmethoxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-18(20-8-4-16-2-1-11-24-16)15-3-7-19-17(12-15)23-13-14-5-9-22-10-6-14/h1-3,7,11-12,14H,4-6,8-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCIYHNFIHEJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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